

Application Note: VI 16832 Affinity Chromatography for Target Protein Purification

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Compound of Interest

Compound Name: VI 16832

Cat. No.: B10800215

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Affinity chromatography is a powerful technique for separating and purifying a specific molecule from a complex mixture.^[1] This method is based on a highly specific binding interaction between a target molecule and a ligand that has been immobilized on a solid support, often a resin.^{[1][2]} The high selectivity of affinity chromatography allows for significant purification in a single step.^[1] This application note provides a detailed protocol for the use of **VI 16832**, a hypothetical small molecule inhibitor, to purify its target protein from a cell lysate using affinity chromatography. The principle involves using a **VI 16832**-coupled resin to specifically capture the target protein, wash away non-specifically bound proteins, and then elute the purified target protein.

Data Presentation

The performance of the **VI 16832** affinity chromatography protocol is summarized in the following tables. Table 1 outlines the specifications of the affinity resin, while Table 2 provides a summary of a typical purification experiment.

Table 1: Characteristics of **VI 16832** Affinity Resin

Parameter	Value
Support Matrix	Cross-linked 6% Agarose
Ligand	VI 16832
Ligand Density	5 - 10 μ mol / mL of resin
Binding Capacity	2 - 5 mg target protein / mL of resin
Recommended Flow Rate	0.5 - 1.0 mL / min
pH Stability	4 - 9

Table 2: Purification of Target Protein from Cell Lysate

Purification Step	Total Protein (mg)	Target Protein (mg)	Specific Activity (U/mg)	Yield (%)	Purification Fold
Cell Lysate	200	2.0	10	100	1
Flow-through	195	0.1	-	5	-
Wash	3	0.1	-	5	-
Elution	1.6	1.8	1125	90	112.5

Experimental Protocols

This section details the methodology for purifying the target protein of **VI 16832** from a cell lysate.

Materials and Reagents:

- **VI 16832**-coupled Agarose Resin
- Chromatography Column
- Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

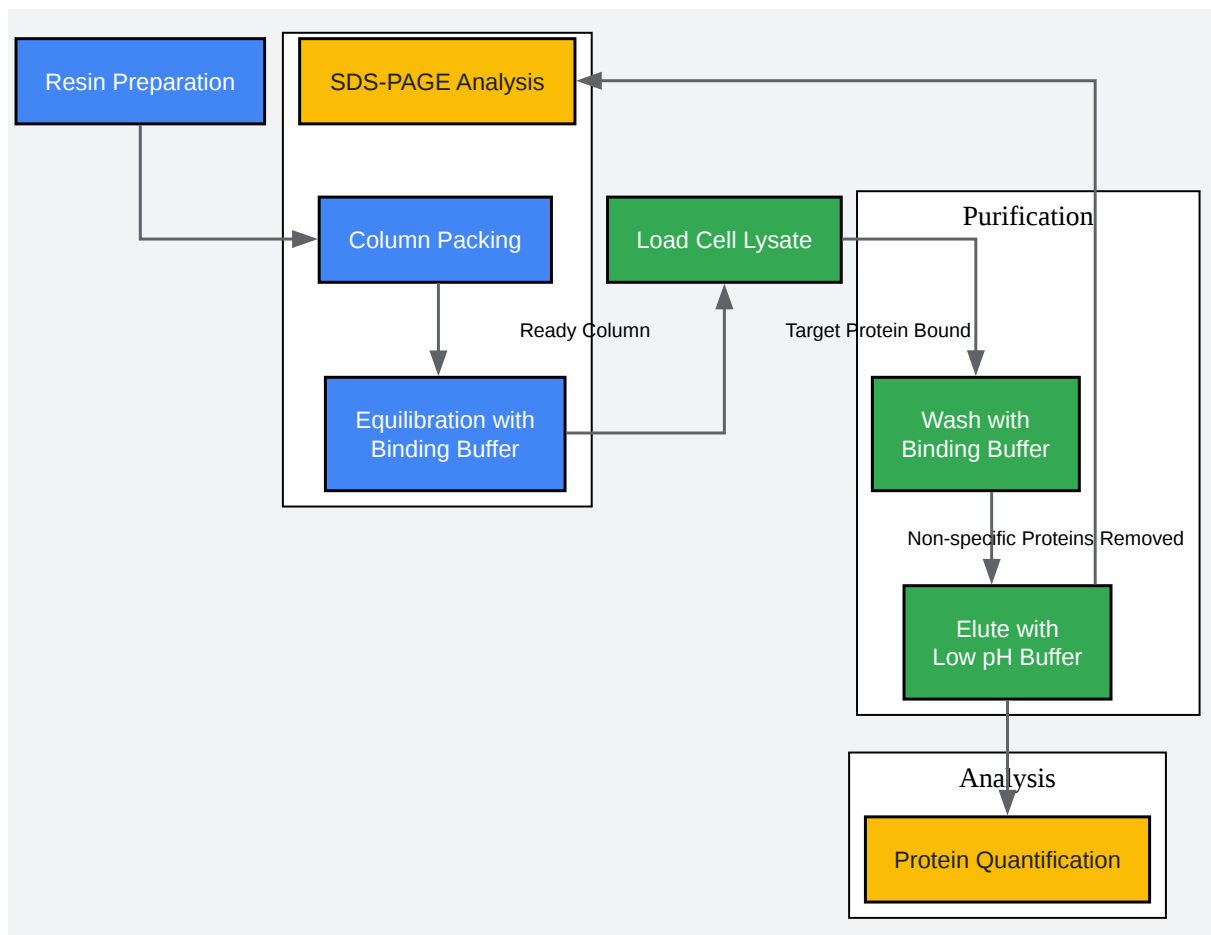
- Elution Buffer: 100 mM Glycine, pH 2.5
- Neutralization Buffer: 1 M Tris-HCl, pH 8.5
- Cell lysate containing the target protein
- Standard laboratory equipment (beakers, cylinders, pH meter, etc.)

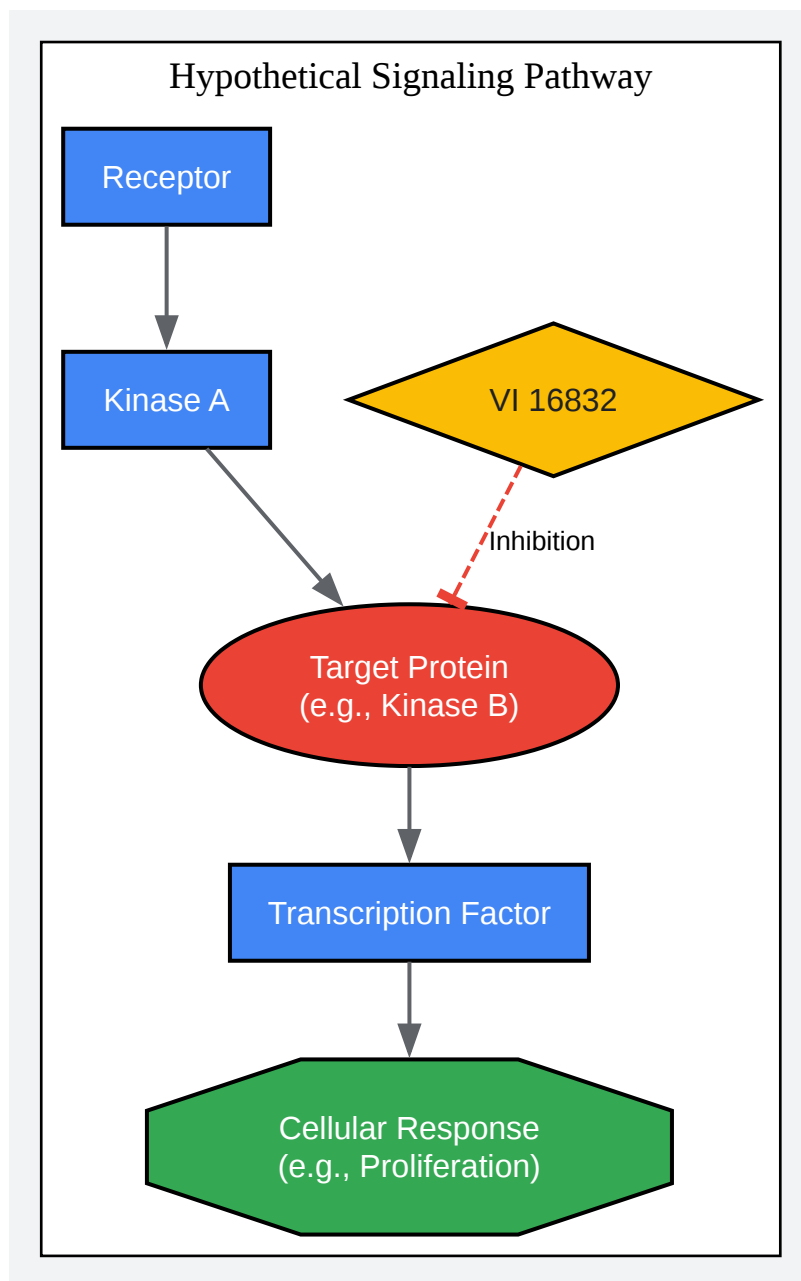
Protocol Steps:

- Resin Preparation and Column Packing:
 - Gently swirl the bottle of **VI 16832**-coupled agarose resin to create a uniform slurry.
 - Transfer a desired volume of the slurry to a chromatography column.
 - Allow the resin to settle and the storage buffer to drain.
 - Wash the resin with 5-10 column volumes (CV) of distilled water.
- Column Equilibration:
 - Equilibrate the column by washing with 5-10 CV of Binding/Wash Buffer.
 - Ensure the pH of the buffer flowing out of the column is the same as the starting buffer.
- Sample Application:
 - Clarify the cell lysate by centrifugation or filtration to remove any particulate matter.
 - Apply the clarified lysate to the column at a flow rate of 0.5 mL/min. For batch purification, incubate the lysate with the resin slurry.
 - Collect the flow-through fraction for analysis.
- Washing:
 - Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.

- Monitor the absorbance at 280 nm (A280) of the wash effluent until it returns to baseline.
- Elution:
 - Elute the bound target protein by applying the Elution Buffer (100 mM Glycine, pH 2.5).
 - Collect fractions of 1 CV into tubes containing Neutralization Buffer (e.g., 100 μ L of 1 M Tris-HCl, pH 8.5 per 1 mL fraction) to immediately neutralize the low pH.
 - Monitor the A280 of the eluate to identify the protein peak.
- Analysis of Fractions:
 - Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.
 - Determine the protein concentration in the elution fractions using a standard protein assay.

Visualizations





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References

- 1. Affinity chromatography - Wikipedia [en.wikipedia.org]
- 2. Protein Affinity Chromatography [neuromics.com]
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